molecular formula C12H18ClNO2 B555167 H-Val-Obzl.HCl CAS No. 2462-34-2

H-Val-Obzl.HCl

Cat. No.: B555167
CAS No.: 2462-34-2
M. Wt: 243.73 g/mol
InChI Key: ZIUNABFUHGBCMF-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine benzyl ester hydrochloride (CAS: 2462-34-2) is a chiral amino acid derivative widely used in peptide synthesis and pharmaceutical intermediates. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol and a melting point of 138°C . The compound features a benzyl ester group attached to the carboxylate of L-valine, which enhances its lipophilicity and stability under acidic conditions. Key applications include:

  • Prodrug development: Used to improve solubility and bioavailability of therapeutic agents (e.g., bile acid derivatives) .
  • Peptide synthesis: Acts as a protected valine residue, with the benzyl group removable via hydrogenolysis .
  • Catalysis: Serves as a ligand in asymmetric synthesis .

Properties

IUPAC Name

benzyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUNABFUHGBCMF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469272
Record name Val-OBzl HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-34-2
Record name Val-OBzl HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine benzyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : L-Valine, benzyl alcohol, p-TsOH, toluene, and HCl in diethyl ether.

  • Procedure :

    • L-Valine is combined with benzyl alcohol and p-TsOH in toluene.

    • The mixture is refluxed at 110°C under a Dean-Stark trap for 6–8 hours to remove water.

    • After cooling, HCl gas is bubbled through the solution, precipitating the hydrochloride salt.

    • The product is filtered, washed with diethyl ether, and dried under vacuum.

Performance Metrics

ParameterValue
Yield89%
Purity (HPLC)>99%
Reaction Time8 hours
SolventToluene

This method achieves higher yields and purity compared to traditional approaches while adhering to modern safety standards.

Industrial-Scale Production

Industrial synthesis of L-valine benzyl ester hydrochloride prioritizes scalability, cost-efficiency, and compliance with Good Manufacturing Practices (GMP). Patent literature reveals that automated reactors and continuous-flow systems are employed to maintain precise control over reaction parameters.

Key Industrial Steps

  • Esterification :

    • L-Valine is reacted with benzyl alcohol in the presence of a catalytic amount of p-TsOH at 100–120°C.

    • Water is removed via molecular sieves or membrane distillation to enhance efficiency.

  • Salt Formation :

    • The crude ester is treated with HCl gas in a controlled environment to form the hydrochloride salt.

    • Crystallization from isopropanol or ethyl acetate ensures high purity.

  • Purification :

    • Recrystallization and chromatography are used to reduce impurities such as N,N-bis-alkylated byproducts.

Comparison of Industrial vs. Laboratory Methods

AspectIndustrial MethodLaboratory Method
ScaleMulti-kilogramGram-scale
SolventIsopropanolToluene
Reaction Time4–6 hours6–8 hours
Yield85–90%88–90%

Industrial protocols emphasize reproducibility, with yields consistently exceeding 85%.

Mitigation of Common Impurities

The formation of N,N-bis-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine benzyl ester (a dimeric impurity) is a critical challenge during synthesis. Patent outlines strategies to suppress this side reaction:

  • Controlled Alkylation : Slow addition of 4-bromomethyl-2-cyanobiphenyl to L-valine benzyl ester at 70°C minimizes over-alkylation.

  • Acid-Base Workup : Washing the organic layer with 10% sodium chloride solution removes unreacted starting materials.

Analytical Characterization

Modern quality control relies on advanced spectroscopic and chromatographic techniques:

  • HPLC : Quantifies purity and detects impurities at levels <0.1%.

  • NMR Spectroscopy : Confirms the structure via characteristic signals (e.g., benzyl protons at δ 7.3–7.5 ppm).

  • Mass Spectrometry : Validates molecular weight (243.73 g/mol) and fragmentation patterns .

Chemical Reactions Analysis

Types of Reactions: L-Valine benzyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Valine benzyl ester hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-valine benzyl ester hydrochloride involves its role as an intermediate in biochemical reactions. It participates in esterification and hydrolysis reactions, facilitating the formation and breakdown of ester bonds. The compound interacts with enzymes and other proteins, influencing their activity and stability. The molecular targets include esterases and proteases, which catalyze the hydrolysis of ester bonds .

Comparison with Similar Compounds

Comparison with Similar L-Valine Ester Hydrochlorides

Structural and Physicochemical Properties

The table below compares L-valine benzyl ester hydrochloride with its alkyl ester analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
L-Valine benzyl ester HCl C₁₂H₁₈ClNO₂ 243.73 138 Benzyl ester, protonated amine
L-Valine ethyl ester HCl C₇H₁₆ClNO₂ 181.66 102–105 Ethyl ester, protonated amine
L-Valine methyl ester HCl C₆H₁₄ClNO₂ 167.64 170 (decomp.) Methyl ester, protonated amine
L-Valine tert-butyl ester HCl C₉H₂₀ClNO₂ 209.72 Not reported tert-Butyl ester, protonated amine

Data compiled from .

Key Observations :

  • Lipophilicity : The benzyl ester exhibits higher lipophilicity than methyl, ethyl, or tert-butyl esters due to its aromatic ring, enhancing membrane permeability in prodrug applications .
  • Thermal Stability: The tert-butyl ester may offer superior stability under acidic conditions compared to the benzyl ester, which is susceptible to hydrogenolysis .
  • Melting Points : Methyl and ethyl esters have lower melting points, reflecting reduced crystalline stability compared to the benzyl derivative .

Spectroscopic Characterization

NMR Spectroscopy :
  • Benzyl Ester : Aromatic protons (δ 7.2–7.4 ppm) and a downfield-shifted N–H signal (δ 5–6 ppm) confirm the ionic structure .
  • Methyl/Ethyl Esters : Lack aromatic protons; N–H signals appear at δ 1–2 ppm in neutralized esters .
FTIR Spectroscopy :

All esters show a C=O stretch at 1739–1744 cm⁻¹ for the ester carbonyl. The benzyl ester’s IR spectrum is indistinguishable from alkyl esters in this region but includes aromatic C–H stretches (~3030 cm⁻¹) .

Yield Comparison :

  • Benzyl ester synthesis achieves 89–95% yield via Fischer esterification .
  • Methyl ester synthesis yields 76–84% after neutralization of hydrochloride intermediates .

Pharmacological and Toxicological Profiles

  • Benzyl Ester: No explicit toxicity data reported, but its use in valsartan synthesis implies rigorous purification standards .
  • Ethyl Ester: Classified as an irritant (skin, eyes, respiratory tract) with acute toxicity data similar to other amino acid esters .
  • Methyl Ester: Stable under normal conditions but decomposes at 170°C, posing inhalation risks during handling .

Stability and Reactivity

  • Benzyl Ester : Cleaved via catalytic hydrogenation (Pd/C, H₂), enabling controlled deprotection in peptide synthesis .
  • Alkyl Esters: More resistant to hydrogenolysis but hydrolyze under basic conditions, limiting their use in prolonged-release formulations .

Biological Activity

L-Valine benzyl ester hydrochloride is a derivative of the amino acid L-valine, known for its role in protein synthesis and various metabolic processes. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and metabolic regulation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

L-Valine benzyl ester hydrochloride is characterized by the presence of a benzyl group attached to the carboxylic acid of L-valine. The hydrochloride form enhances its solubility in aqueous environments, facilitating its absorption and bioavailability.

  • Transport Mechanisms :
    • L-Valine benzyl ester hydrochloride has been shown to have high affinity for the human peptide transporter 1 (hPEPT1), which plays a crucial role in the intestinal absorption of peptides and amino acids. Studies indicate that esters of L-valine enhance permeability and uptake compared to their parent compounds, suggesting a prodrug strategy for improving oral bioavailability .
  • PPAR Activation :
    • Recent research highlights that derivatives of L-valine, including benzyl esters, can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This receptor is involved in regulating glucose metabolism and lipid storage. Compounds derived from L-valine have been shown to influence adipocyte differentiation and insulin sensitivity, making them potential candidates for treating metabolic disorders .

1. Metabolic Effects

  • L-Valine benzyl ester hydrochloride has demonstrated effects on lipid metabolism. In vitro studies have shown that it can prevent oleic acid-induced lipid accumulation in hepatoma cells, indicating its potential use in managing fatty liver disease .

2. Intestinal Absorption Enhancement

  • The compound’s ability to enhance intestinal absorption makes it a valuable candidate in drug formulation. In rat studies, L-valine esters exhibited significantly higher permeability compared to standard drugs like metoprolol, suggesting their utility in delivering poorly absorbed drugs effectively .

Case Studies

  • Study on PPAR Activation : A study evaluated various N-substituted valine derivatives for their ability to activate PPARγ. The results indicated that modifications to the valine structure could enhance or diminish agonistic activity, with specific attention given to the impact of chain length on efficacy .
  • Prodrug Strategy Evaluation : In a double-targeted prodrug strategy involving guanidino-containing molecules, L-valine esters were synthesized and tested for uptake through hPEPT1 transporters. Results showed enhanced uptake rates in Caco-2 cells, supporting the hypothesis that L-valine esters can significantly improve the bioavailability of low-permeability drugs .

Comparative Data Table

CompoundPPARγ ActivityIntestinal PermeabilityLipid Accumulation Prevention
L-Valine Benzyl Ester HydrochlorideModerateHighYes
Val-3-HPGHighComparable to ValacyclovirYes
RosiglitazoneHighLowYes

Q & A

Q. What are the standard laboratory synthesis methods for L-valine benzyl ester hydrochloride?

The compound is typically synthesized via a three-step procedure:

  • Step 1 : React L-valine with benzyl alcohol in the presence of chlorotrimethylsilane (TMSCl) to form the ester hydrochloride. This step involves silane-mediated esterification, which minimizes by-products like hexamethyldisilane .
  • Step 2 : Neutralize the hydrochloride intermediate with aqueous ammonia to yield the free ester .
  • Step 3 : Purify the product via recrystallization from ethanol-ether or methanol-ether mixtures to achieve high yields (89–95%) . Key quality checks include NMR (δ 8.7–8.9 ppm for NH₃ protons in CDCl₃) and melting point analysis .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C-NMR : Protonated amine signals appear at δ 5–6 ppm (post-neutralization), while ester carbonyl carbons resonate at ~170 ppm .
  • FTIR : C=O stretching vibrations (~1744 cm⁻¹ for ester groups) and carboxylate anion bands (1610 cm⁻¹ and 1390 cm⁻¹ for asymmetric/symmetric vibrations) confirm ionic structure .
  • Melting Point : Discrepancies in reported values (e.g., 13°C vs. 138°C) require validation via differential scanning calorimetry (DSC) .

Q. How does the benzyl ester group influence reactivity in peptide synthesis?

The benzyl ester acts as a protecting group for the carboxyl moiety, enabling selective deprotection under acidic conditions (e.g., HCl/methanol). Its stability under basic conditions facilitates coupling reactions in solid-phase peptide synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 13°C vs. 138°C) may arise from impurities or polymorphic forms. Recommended steps:

  • Purity Assessment : Use HPLC or TLC to verify sample homogeneity .
  • Crystallization Optimization : Adjust solvent ratios (e.g., ethanol-ether vs. methanol-ether) to isolate pure crystalline phases .
  • Thermal Analysis : Employ DSC to distinguish between decomposition and true melting points .

Q. What strategies improve synthesis scalability and yield?

  • Reagent Optimization : Use excess TMSCl to drive esterification to completion .
  • By-Product Management : Remove silane by-products (e.g., hexamethyldisilane) via vacuum distillation .
  • Green Chemistry : Explore ionic liquids or microwave-assisted synthesis to reduce reaction time and energy .

Q. How do structural analogs (e.g., varying alkyl chains) impact solubility and bioactivity?

Studies on L-valine alkyl esters (C2–C6) demonstrate that:

  • Longer alkyl chains (e.g., n-propyl) enhance lipophilicity, improving skin permeation in prodrug formulations .
  • Branched chains (e.g., isopropyl) reduce crystallinity, increasing aqueous solubility by 2–3 fold . Comparative NMR and FTIR data are essential to validate structural modifications .

Q. What are the challenges in characterizing ionic interactions in derivatives?

  • NH Proton Exchange : Rapid intermolecular exchange in CDCl₃ broadens NH₃ signals (δ 8.7–8.9 ppm), complicating integration. Use low-temperature NMR to mitigate this .
  • Ion Pair Stability : Monitor carboxylate anion stability (via FTIR) in polar solvents, as hydrolysis can occur in aqueous media .

Methodological Considerations

Q. How should researchers handle stability and storage?

  • Storage : Keep in sealed, moisture-free containers at 22–24°C. Avoid prolonged exposure to light .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility of the ester bond .

Q. What analytical workflows validate purity for enzymatic studies?

  • Step 1 : Confirm enantiomeric purity via optical rotation ([α]D = +6.7° in water) .
  • Step 2 : Quantify residual solvents (e.g., ethanol) using GC-MS .
  • Step 3 : Assess enzymatic compatibility via in vitro assays (e.g., esterase-mediated hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Val-Obzl.HCl
Reactant of Route 2
Reactant of Route 2
H-Val-Obzl.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.